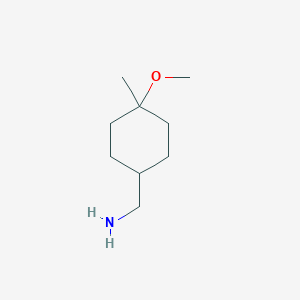
6-(tert-Butyl)-5-chloropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-5-chloropyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound features a tert-butyl group and a chlorine atom attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-5-chloropyrimidin-4-amine typically involves the chlorination of a pyrimidine derivative followed by the introduction of the tert-butyl group. One common method involves the reaction of 5-chloropyrimidine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the chlorine atom, converting it to a hydrogen atom, resulting in the formation of 6-(tert-Butyl)pyrimidin-4-amine.
Substitution: The chlorine atom in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: 6-(tert-Butyl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
6-(tert-Butyl)-5-chloropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
作用機序
The mechanism of action of 6-(tert-Butyl)-5-chloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
2,4,6-Tri-tert-butylphenol: This compound also features tert-butyl groups and is known for its antioxidant properties.
tert-Butyl isocyanide: Another tert-butyl-containing compound, known for its use in organic synthesis.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
Uniqueness: 6-(tert-Butyl)-5-chloropyrimidin-4-amine is unique due to the presence of both a tert-butyl group and a chlorine atom on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
6-tert-butyl-5-chloropyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3,(H2,10,11,12) |
InChIキー |
PUBNQLJFUNQNAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=NC=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
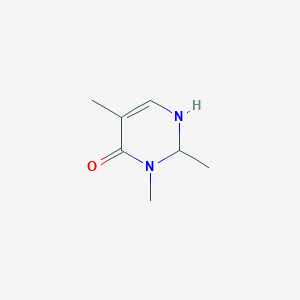
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
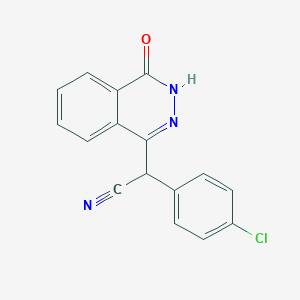

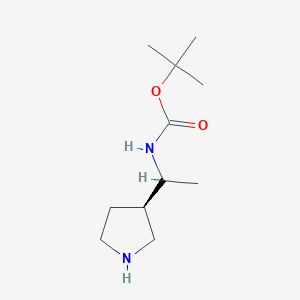

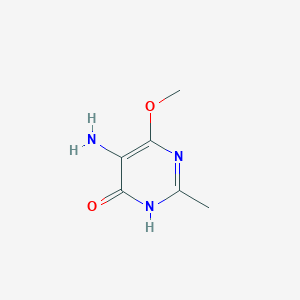
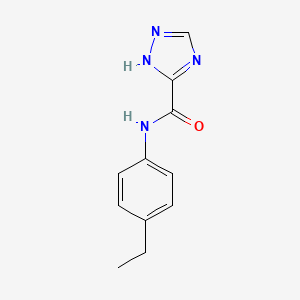
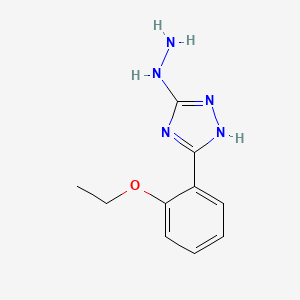
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
